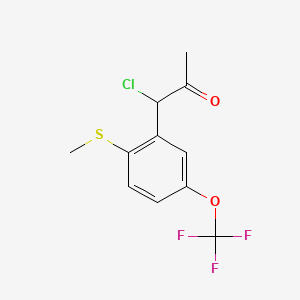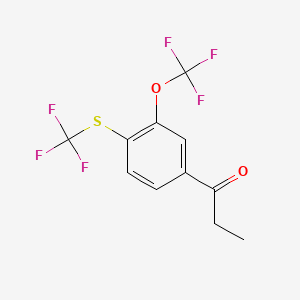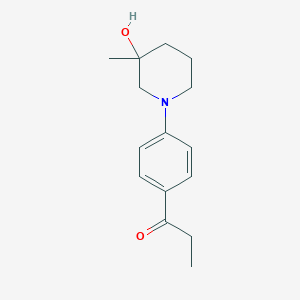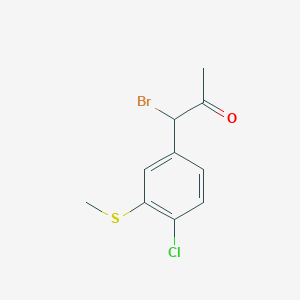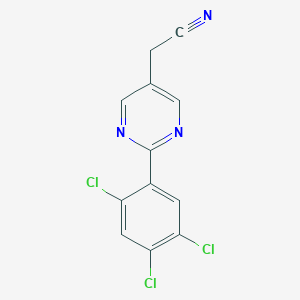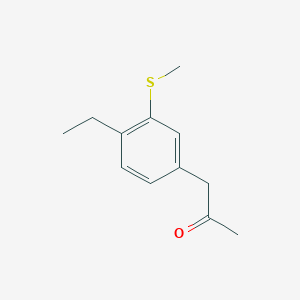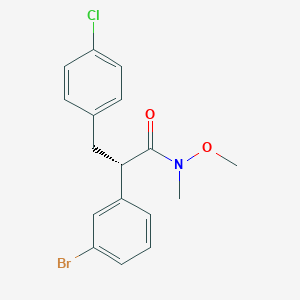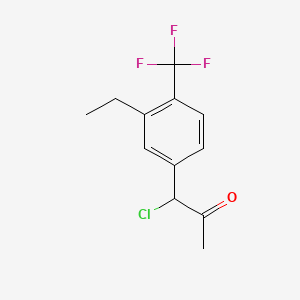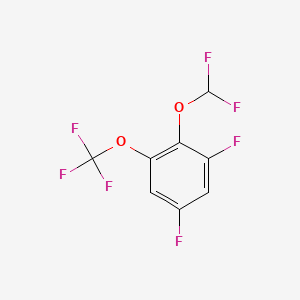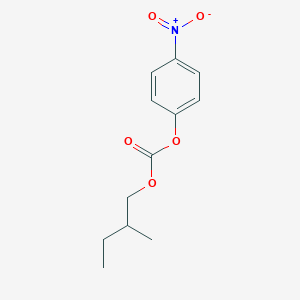
4-Nitrophenyl 2-methyl butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-methyl butyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a nitrophenyl group attached to a carbonate moiety, which is further linked to a 2-methyl butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-methyl butyl carbonate typically involves the reaction of 4-nitrophenol with 2-methyl butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
4-Nitrophenol+2-Methyl butyl chloroformate→4-Nitrophenyl 2-methyl butyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and heat exposure during polymerization .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 2-methyl butyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield 4-nitrophenol and 2-methyl butanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 4-Nitrophenol and 2-Methyl butanol.
Reduction: 4-Aminophenyl 2-methyl butyl carbonate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-methyl butyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycarbonates and other polymers.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-methyl butyl carbonate involves the cleavage of the carbonate ester bond, which can be catalyzed by enzymes or chemical reagents. The nitrophenyl group acts as a leaving group, facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
4-Nitrophenyl acetate: Another nitrophenyl ester used in enzyme assays.
4-Nitrophenyl butyrate: Similar in structure but with a butyrate group instead of a carbonate.
Bis(pentafluorophenyl) carbonate: Used in the synthesis of polycarbonates with different properties.
Uniqueness: 4-Nitrophenyl 2-methyl butyl carbonate is unique due to its specific combination of a nitrophenyl group and a 2-methyl butyl chain, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-methylbutyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-3-9(2)8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
IXMZSBLZBVFCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


